Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]-
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Overview
Description
Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is a complex organic compound with the molecular formula C14H21N3O2 . This compound is characterized by its formylamino group attached to a butyl chain, which is further connected to a pyridinyl group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- involves multiple steps. One common method includes the reaction of a formylamino butyl derivative with a pyridinyl propyl compound under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of ammonia, followed by a series of purification steps to isolate the desired product . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents like bromoethane or chloroform.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler amide derived from formic acid, used as a solvent and chemical feedstock.
Dimethylformamide: A derivative with two methyl groups, widely used as a solvent in organic synthesis.
Uniqueness
Formamide, N-[3-[5-[(3S)-3-(formylamino)butyl]-2-pyridinyl]propyl]- is unique due to its complex structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other simpler compounds may not be suitable.
Properties
CAS No. |
820965-66-0 |
---|---|
Molecular Formula |
C14H21N3O2 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
N-[3-[5-[(3S)-3-formamidobutyl]pyridin-2-yl]propyl]formamide |
InChI |
InChI=1S/C14H21N3O2/c1-12(17-11-19)4-5-13-6-7-14(16-9-13)3-2-8-15-10-18/h6-7,9-12H,2-5,8H2,1H3,(H,15,18)(H,17,19)/t12-/m0/s1 |
InChI Key |
GHLCWGISBMXTPP-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCC1=CN=C(C=C1)CCCNC=O)NC=O |
Canonical SMILES |
CC(CCC1=CN=C(C=C1)CCCNC=O)NC=O |
Origin of Product |
United States |
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